

Spectroscopic Profile of Peonidin 3-galactoside: A Technical Guide

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Compound of Interest		
Compound Name:	Peonidin 3-galactoside	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Peonidin 3-galactoside**, a prominent anthocyanin found in various fruits and vegetables. The information presented is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed look at its structural and analytical characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Peonidin 3-galactoside**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the molecular structure of **Peonidin 3-galactoside**.

Table 1: ¹H NMR Spectroscopic Data of **Peonidin 3-galactoside** (600 MHz, CD₃OD)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.99	S	H-4	
8.20	dd	6.6, 2.4	H-6'
8.18	d	1.8	H-2'
7.02	d	8.4	H-5'
6.89	d	1.2	H-8
6.62	d	1.8	H-6
5.28	d	7.8	H-1"
4.00	S	3'-OCH₃	
3.97-3.98	m	Galactose moiety	
3.95	d	3.6	Galactose moiety
3.77-3.80	m	Galactose moiety	
3.68-3.71	dd	9.6, 3.0	Galactose moiety

Table 2: ¹³C NMR Spectroscopic Data of **Peonidin 3-galactoside** (150 MHz, CD₃OD)



170.5 C-5 163.9 C-7 159.2 C-9 157.7 C-2 156.5 C-4' 149.4 C-3' 145.5 C-3 137.0 C-1' 128.7 C-6' 121.0 C-10 117.6 C-5' 115.3 C-2' 113.5 C-4 104.4 C-1" 103.4 C-8 95.3 C-6 77.8 Galactose moiety 75.0 Galactose moiety 72.2 Galactose moiety 62.4 Galactose moiety 56.9 3'-OCH ₃	Chemical Shift (δ) ppm	Assignment
159.2 C-9 157.7 C-2 156.5 C-4' 149.4 C-3' 145.5 C-3 137.0 C-1' 128.7 C-6' 121.0 C-10 117.6 C-5' 115.3 C-2' 113.5 C-4 104.4 C-1" 103.4 C-8 95.3 C-6 77.8 Galactose moiety 75.0 Galactose moiety 72.2 Galactose moiety 62.4 Galactose moiety	170.5	C-5
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72.2 Galactose moiety 70.1 Galactose moiety 62.4 Galactose moiety	77.8	Galactose moiety
70.1 Galactose moiety 62.4 Galactose moiety	75.0	Galactose moiety
62.4 Galactose moiety	72.2	Galactose moiety
	70.1	Galactose moiety
56.9 3'-OCH₃	62.4	Galactose moiety
	56.9	3'-OCH₃



Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of **Peonidin 3-galactoside**.

Table 3: Mass Spectrometry Data for **Peonidin 3-galactoside**

Technique	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Ionization Mode
LC-ESI-QTOF	463.1240 [M] ⁺	301.0718, 286.0499, 258.0557, 201.0575	Positive
LC-ESI-QTOF	461.1084 [M-2H] ⁻	298.0497, 283.0263, 299.0579, 255.0311	Negative

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the characteristic absorption of light by the conjugated system of the anthocyanin. The maximum absorption wavelength (λmax) for 3-O-glycosylated anthocyanins like **Peonidin 3-galactoside** is typically observed in the range of 505-520 nm.[1]

Table 4: UV-Vis Spectroscopic Data of Peonidin 3-galactoside

Solvent System	λmax (nm)
Acidified Methanol	~520

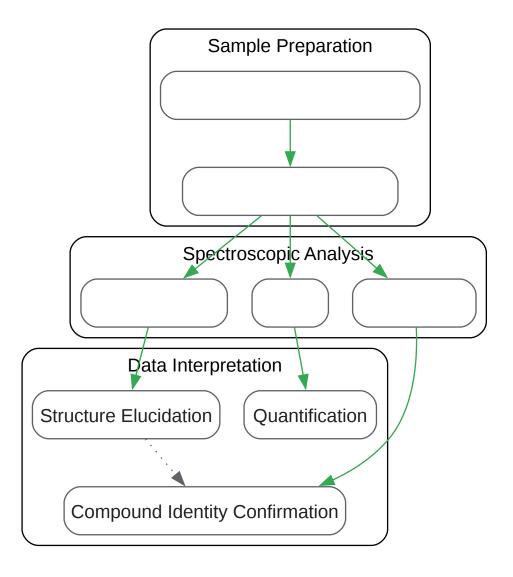
Experimental Protocols & Workflows

The following sections detail the methodologies for obtaining the spectroscopic data presented above and include visual workflows.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of **Peonidin 3-galactoside** is outlined below.





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Spectroscopic analysis workflow for **Peonidin 3-galactoside**.

Detailed Experimental Protocols

2.2.1 Sample Preparation: Extraction and Purification

- Extraction: Plant material is ground and extracted with an acidified solvent, typically
 methanol or ethanol with a small percentage of hydrochloric or formic acid, to ensure the
 stability of the anthocyanin flavylium cation.
- Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate **Peonidin 3**-



galactoside.

2.2.2 NMR Spectroscopy

- Sample Preparation: A purified sample of Peonidin 3-galactoside (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD).
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 600 MHz).
- Data Acquisition: Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C)
 and two-dimensional (COSY, HSQC, HMBC) spectra for complete structural assignment.

2.2.3 Mass Spectrometry

- Instrumentation: Analysis is performed using a liquid chromatography system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
- Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of acidified water and an organic solvent like acetonitrile or methanol.
- Mass Analysis: Mass spectra are acquired in both positive and negative electrospray ionization (ESI) modes to determine the molecular ion and fragmentation patterns.

2.2.4 UV-Vis Spectroscopy

- Sample Preparation: A solution of known concentration of Peonidin 3-galactoside is prepared in an appropriate solvent, often acidified methanol.
- Instrumentation: A UV-Vis spectrophotometer is used to scan the absorbance of the sample over a wavelength range of 200-800 nm.
- Data Acquisition: The wavelength of maximum absorbance (λmax) in the visible region is recorded. For quantitative analysis, the pH differential method can be employed, measuring absorbance at both pH 1.0 and 4.5.[2]

Biosynthesis and Signaling Pathway

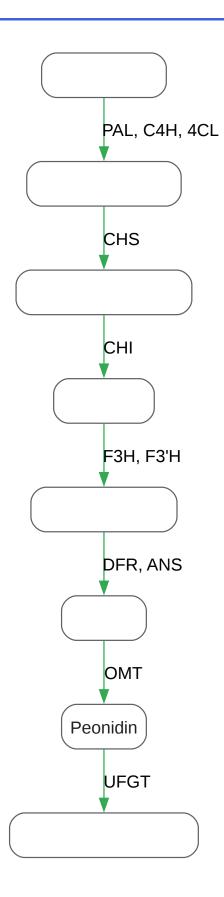


Foundational & Exploratory

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Peonidin 3-galactoside is synthesized in plants via the flavonoid biosynthesis pathway. While specific signaling pathways for **Peonidin 3-galactoside** are still under investigation, it is known that the closely related Peonidin 3-glucoside is involved in processes like osteoblast differentiation and the suppression of inflammatory responses through the NLRP3 inflammasome pathway.[3][4]





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Generalized anthocyanin biosynthesis pathway leading to **Peonidin 3-galactoside**.



This guide provides a foundational understanding of the spectroscopic properties of **Peonidin 3-galactoside**. The detailed data and protocols can serve as a valuable resource for its identification, quantification, and further investigation into its biological activities.

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